2,2'-Methylenedi(benzene-1,4-diol)
Description
Properties
CAS No. |
13588-54-0 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[(2,5-dihydroxyphenyl)methyl]benzene-1,4-diol |
InChI |
InChI=1S/C13H12O4/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,14-17H,5H2 |
InChI Key |
DQNNQZZUNZBFCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)CC2=C(C=CC(=C2)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)CC2=C(C=CC(=C2)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
2.1. Polymer Production
BPF is primarily used in the production of epoxy resins and polycarbonate plastics. These materials are known for their strength, thermal stability, and resistance to chemicals:
- Epoxy Resins : BPF is utilized as a hardener in epoxy formulations, which are widely used in coatings, adhesives, and composite materials due to their excellent adhesive properties and durability.
- Polycarbonate Production : BPF serves as a monomer in the synthesis of polycarbonate plastics, which are used in applications ranging from automotive components to optical lenses due to their transparency and impact resistance.
2.2. Coatings and Sealants
BPF is incorporated into various coating formulations to enhance performance characteristics:
- Protective Coatings : Its use in protective coatings helps improve adhesion and chemical resistance.
- Sealants : BPF-based sealants are employed in construction and automotive industries for their durability and flexibility.
Pharmaceutical Applications
Research indicates that 2,2'-Methylenedi(benzene-1,4-diol) exhibits biological activity that can be harnessed for therapeutic purposes:
- Antimicrobial Activity : Studies have shown that BPF possesses antimicrobial properties, making it a candidate for use in medical devices and pharmaceutical formulations .
- Drug Delivery Systems : Its chemical structure allows for modifications that can enhance drug delivery mechanisms, particularly in targeted therapies.
Case Studies
Environmental Considerations
While 2,2'-Methylenedi(benzene-1,4-diol) has numerous applications, there are environmental concerns associated with its use:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,2'-Methylenedi(benzene-1,4-diol) with structurally and functionally related dihydroxybenzenes, focusing on physicochemical properties, applications, and biological activities.
Structural Analogs of Benzene-1,4-diol
Functional Derivatives of Benzene-1,4-diol
- Used in antitumor agent synthesis .
- 2-(3-Methylbut-2-enyl)benzene-1,4-diol : Prenyl-substituted derivative with antimicrobial activity against S. aureus and P. falciparum .
- Electrochemical Derivatives (e.g., PBD-modified electrodes) : Bis(benzene-1,4-diol) structures with azanylylidene bridges show electrocatalytic activity for ascorbic acid detection, achieving a detection limit of 0.3 μM .
Industrial and Pharmaceutical Uses
- Hydroquinone: Dominates photographic chemical markets due to its reducing capacity. Also used in PEEK polymer synthesis as a diphenolate comonomer .
- Resorcinol: Preferred in adhesive formulations for its stable hydrogen-bonding network .
- Methylenedi(benzene-1,4-diol) analogs: Potential applications in electrochemical sensors (e.g., ascorbic acid detection) and antitumor drug synthesis .
Environmental and Toxicological Notes
- Hydroquinone is a biomarker for benzene exposure but is regulated in cosmetics due to dermatological risks .
- para-diols generally exhibit lower acute toxicity than ortho-diols (e.g., catechol), which form reactive quinones .
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via electrophilic aromatic substitution, where the acetal (e.g., methylal, diethylformal) decomposes under acidic conditions to release formaldehyde. This formaldehyde acts as the methylene bridge donor, linking two hydroquinone molecules. The stoichiometric ratio of hydroquinone to acetal typically ranges from 1:1 to 1:10, with excess acetal recycled for subsequent batches.
Key Reaction Steps:
-
Acetal Activation: Acid catalysts (e.g., H₂SO₄, H₃PO₄) protonate the acetal, facilitating the release of formaldehyde.
-
Electrophilic Attack: Formaldehyde reacts with the aromatic ring of hydroquinone, forming a methylene bridge.
-
Polymerization Control: Excess hydroquinone and controlled temperatures prevent over-condensation into polymeric byproducts.
Catalytic Systems and Conditions
Sulfuric acid (2–5 wt%) is the most common catalyst, though cation-exchange resins (e.g., sulfonated styrene-divinylbenzene copolymers) enable continuous flow processes. Temperatures between 60°C and 140°C optimize reaction rates without degrading the product.
Table 1: Representative Reaction Conditions and Yields
| Acetal | Catalyst | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Methylal | H₂SO₄ | 60–70 | 2 | 98 |
| Diethylformal | Cation-exchange resin | 70–80 | 3 | 99 |
| Dimethylacetal | H₃PO₄ | 75–85 | 2.5 | 97 |
Continuous Flow Synthesis
Modern industrial processes favor continuous flow systems for scalability and consistency. Tubular reactors packed with solid acid catalysts (e.g., sulfonated resins) allow for efficient heat and mass transfer. In one configuration, a 30% hydroquinone solution in methylal passes through two sequential reactors at 50–60°C and 70–80°C, achieving 99% yield with near-complete acetal recovery.
Advantages Over Batch Processes:
-
Reduced Waste: Acetal recycling minimizes solvent consumption.
-
Energy Efficiency: Precise temperature control lowers energy input.
-
Product Purity: Automated systems reduce human error and contamination.
Alternative Pathways and Limitations
Formaldehyde-Mediated Condensation
Early methods used aqueous formaldehyde and surfactants to emulsify hydroquinone, but these generated 12,000–15,000 liters of wastewater per ton of product. While cost-effective for small-scale production, environmental regulations have largely phased out this approach.
Environmental and Economic Considerations
The shift to acetal-based methods aligns with green chemistry principles:
Q & A
Q. What are the optimal synthetic routes for 2,2'-Methylenedi(benzene-1,4-diol), and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, fluorinated derivatives of benzene diols are prepared using trifluoromethylation under controlled temperatures (40–60°C) with catalysts like Cu(I) or Pd-based systems . Reaction optimization should focus on solvent polarity (e.g., DMF for polar intermediates) and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity fractions. Yield improvements (≥75%) are achievable by inert gas purging to prevent oxidation of hydroxyl groups .
Q. Which spectroscopic techniques are most effective for characterizing 2,2'-Methylenedi(benzene-1,4-diol), and how can structural ambiguities be resolved?
- Methodological Answer :
- FTIR : Identifies hydroxyl (3200–3500 cm⁻¹) and methylene (2850–2950 cm⁻¹) stretches. Use attenuated total reflectance (ATR) for solid samples.
- NMR : ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm) and methylene bridges (δ 3.5–4.5 ppm). ¹³C NMR confirms quaternary carbons and symmetry.
- X-ray crystallography : SHELX software refines crystal structures, addressing ambiguities in hydrogen bonding (e.g., O–H···O interactions). For amorphous samples, high-resolution mass spectrometry (HRMS) with ESI+ provides molecular ion validation .
Q. What safety protocols are essential when handling 2,2'-Methylenedi(benzene-1,4-diol) in laboratory settings?
- Methodological Answer :
- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (LD₅₀ data for analogous diols suggest moderate toxicity ).
- Work in a fume hood to avoid inhalation of fine powders.
- Store in amber vials under nitrogen at 4°C to prevent oxidative degradation .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and proton transfer mechanisms of 2,2'-Methylenedi(benzene-1,4-diol)?
- Methodological Answer :
- Perform geometry optimization using B3LYP/6-311++G(d,p) basis sets to model intramolecular hydrogen bonding.
- Calculate HOMO-LUMO gaps to predict redox behavior. For example, studies on similar compounds show HOMO localization on hydroxyl groups, enabling proton transfer .
- Time-dependent DFT (TD-DFT) simulates excited-state behavior, such as proton-coupled electron transfer (PCET), relevant to photostability studies .
Q. What experimental strategies resolve contradictions in hydrogen bonding data for crystalline 2,2'-Methylenedi(benzene-1,4-diol)?
- Methodological Answer :
- Combine X-ray diffraction (SHELXL refinement ) with solid-state NMR to cross-validate hydrogen positions.
- Use temperature-dependent IR to monitor dynamic H-bonding changes. For polymorphic forms, employ differential scanning calorimetry (DSC) to assess thermal stability .
Q. How can 2,2'-Methylenedi(benzene-1,4-diol) be functionalized for use in polymer synthesis, and what analytical methods track structural integrity?
- Methodological Answer :
- Functionalization : React with diisocyanates (e.g., HDI or MDI) to form polyurethanes. Monitor reaction progress via FTIR (disappearance of –NCO peaks at ~2270 cm⁻¹) .
- Analytical Tracking : Gel permeation chromatography (GPC) measures molecular weight distribution. For cross-linked polymers, swelling tests in THF quantify network density .
Q. What role does 2,2'-Methylenedi(benzene-1,4-diol) play in modulating biological activity, and how can structure-activity relationships (SAR) be investigated?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., –CF₃, –CH₃) and test antimicrobial activity via microbroth dilution assays.
- Mechanistic Probes : Use fluorescence quenching to assess interactions with biomolecules (e.g., DNA intercalation studies with ethidium bromide displacement ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
